7-O-Methylrosmanol (CAS: 113085-62-4), also known as 7-methoxyrosmanol, is a highly stable abietane-type phenolic diterpene derived from Rosmarinus officinalis and Salvia species. In commercial and research procurement, it is primarily valued as a high-purity reference standard for diterpene oxidation cascades and as a potent, selective inhibitor in metabolic and enzymatic assays. Unlike its highly reactive precursor carnosic acid, 7-O-methylrosmanol features a methoxylated position at C-7, which significantly alters its lipophilicity, chemical stability, and target binding affinity[1]. This structural modification makes it a critical material for researchers requiring reproducible assay performance in alpha-glucosidase inhibition, HIV-1 protease screening, and gluconeogenic gene suppression models, where generic rosemary extracts or unstable precursors fail to provide consistent quantitative data [2].
Procuring crude rosemary extracts or closely related analogs like carnosic acid or carnosol as cost-saving substitutes frequently leads to assay failure and irreproducible data. Carnosic acid is notoriously unstable in solution, rapidly oxidizing into quinone intermediates and a complex mixture of downstream diterpenes, making it unsuitable as a stable analytical marker for long-term studies [1]. Furthermore, while carnosol and rosmanol share the same abietane scaffold, the lack of the 7-methoxy group drastically reduces their binding affinity and inhibitory potency against specific enzymatic targets such as alpha-glucosidase and HIV-1 protease [2]. Using a generic diterpene mixture introduces multi-target noise, particularly in sensitive luciferase reporter assays for gluconeogenic promoters, forcing buyers to procure pure 7-O-methylrosmanol to ensure target specificity and baseline stability.
In comparative in vitro enzyme inhibition assays, 7-O-methylrosmanol demonstrates significantly higher potency against alpha-glucosidase than its unmethylated analog rosmanol and the major rosemary diterpene carnosol. The measured IC50 for 7-O-methylrosmanol is 4.2 ± 0.7 µg/mL, compared to 16.4 ± 1.1 µg/mL for rosmanol and 51.8 ± 1.9 µg/mL for carnosol [1].
| Evidence Dimension | IC50 for alpha-glucosidase inhibition |
| Target Compound Data | 4.2 ± 0.7 µg/mL |
| Comparator Or Baseline | Rosmanol (16.4 ± 1.1 µg/mL) and Carnosol (51.8 ± 1.9 µg/mL) |
| Quantified Difference | 7-O-Methylrosmanol is ~4x more potent than rosmanol and ~12x more potent than carnosol. |
| Conditions | In vitro alpha-glucosidase inhibition assay. |
For high-throughput screening of carbohydrate-hydrolyzing enzyme inhibitors, procuring 7-O-methylrosmanol provides a significantly more potent and selective positive control than standard rosemary diterpenes.
Carnosic acid is highly unstable and rapidly oxidizes into quinones and lactones under radical-inducing conditions. In contrast, 7-O-methylrosmanol acts as a stable termination compound of this antioxidation reaction. When subjected to radical oxidation via AIBN in methanolic solution, carnosic acid concentrations degrade rapidly, while 7-O-methylrosmanol accumulates and remains stable [1].
| Evidence Dimension | Solution stability under radical oxidation (AIBN induction) |
| Target Compound Data | Accumulates and remains stable as a termination compound. |
| Comparator Or Baseline | Carnosic acid (Rapidly degrades and oxidizes into quinones). |
| Quantified Difference | Carnosic acid exhibits rapid concentration degradation, whereas 7-O-methylrosmanol serves as the stable end-stage marker. |
| Conditions | Methanolic solution subjected to radical oxidation inducer (AIBN). |
Analytical laboratories must procure 7-O-methylrosmanol rather than carnosic acid when a stable, non-degrading reference standard is required for long-term chromatographic profiling.
Structural modifications on the abietane scaffold significantly alter protease binding. Experimental studies and molecular dynamics simulations demonstrate that 7-O-methylrosmanol strongly inhibits HIV-1 protease, whereas the more common diterpene carnosol exhibits much less pronounced inhibitory effects toward the enzyme [1].
| Evidence Dimension | HIV-1 protease inhibition |
| Target Compound Data | Strongly inhibits HIV-1 protease. |
| Comparator Or Baseline | Carnosol (less pronounced inhibitory effects). |
| Quantified Difference | The methylated derivative exhibits significantly stronger protease inhibition than the baseline carnosol. |
| Conditions | Cell-free HIV-1 protease inhibition assays and molecular dynamics simulations. |
Buyers sourcing diterpenes for retroviral protease inhibition libraries should prioritize 7-O-methylrosmanol to avoid the false negatives associated with weaker analogs like carnosol.
While crude rosemary extracts show general antihyperglycemic activity, isolating the active mechanism requires pure compounds. 7-O-methylrosmanol effectively and specifically suppresses FSK-induced luciferase expression under the control of the CRE, PEPCK-C, and G6Pase gene promoters, eliminating the multi-target noise inherent to crude methanol extracts [1].
| Evidence Dimension | Suppression of FSK-induced luciferase expression (cAMP responsiveness) |
| Target Compound Data | Effectively suppresses PEPCK-C and G6Pase promoters as a pure isolate. |
| Comparator Or Baseline | Crude rosemary methanol extract (contains multi-target noise and variable diterpene ratios). |
| Quantified Difference | Pure 7-O-methylrosmanol isolates the specific pathway suppression mechanism without the confounding variables of crude extracts. |
| Conditions | Human hepatoma HepG2 cells with FSK-stimulated luciferase expression. |
Procuring the isolated compound is essential for mechanistic studies of hepatic glucose output, where crude extracts cannot satisfy rigorous peer-review standards for single-molecule efficacy.
Because 7-O-methylrosmanol is a stable termination product of the carnosic acid oxidation cascade, it is the ideal procurement choice for analytical laboratories requiring a reliable, non-degrading calibration standard for HPLC/MS profiling of Rosmarinus and Salvia extracts [1].
With an IC50 of 4.2 µg/mL, 7-O-methylrosmanol significantly outperforms rosmanol, carnosol, and the standard drug acarbose. It is highly recommended as a potent, naturally derived positive control for in vitro antidiabetic and carbohydrate-hydrolyzing enzyme screening workflows [2].
Due to its enhanced binding affinity and strong inhibition of HIV-1 protease compared to unmethylated analogs like carnosol, 7-O-methylrosmanol is a preferred candidate for inclusion in specialized antiviral small-molecule screening libraries [3].
The compound's validated ability to suppress PEPCK-C and G6Pase promoters makes it a critical reagent for researchers investigating the cAMP/PKA/CREB pathway in HepG2 cell models, where high-purity single molecules are required to eliminate the off-target effects of crude plant extracts[4].